molecular formula C12H16BrIO B1334556 Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- CAS No. 303092-94-6

Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-

Cat. No.: B1334556
CAS No.: 303092-94-6
M. Wt: 383.06 g/mol
InChI Key: OZGPUWICHIIELI-UHFFFAOYSA-N
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Description

Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- is an organic compound with the molecular formula C12H16BrIO. This compound is characterized by the presence of a benzene ring substituted with a 6-bromohexyl group and an iodine atom. It is a versatile intermediate used in various chemical syntheses and research applications due to its unique structural features.

Scientific Research Applications

Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-bromo-6-hexanol.

    Etherification: 1-bromo-6-hexanol is reacted with 4-iodophenol in the presence of a base such as potassium carbonate to form the ether linkage, resulting in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale etherification reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms in Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzene ring and the alkyl chain.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium iodide in acetone can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or alkanes.

Mechanism of Action

The mechanism of action of Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Comparison:

  • Benzene, 1-[(6-bromohexyl)oxy]-4-iodo- is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to similar compounds.
  • Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- contains a nitro group, which imparts different chemical properties and reactivity.
  • 1-[4-[(6-Bromohexyl)oxy]butyl]benzene has a different alkyl chain length, affecting its physical and chemical properties.

This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry

Properties

IUPAC Name

1-(6-bromohexoxy)-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrIO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGPUWICHIIELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399671
Record name Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303092-94-6
Record name Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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